molecular formula C10H14N2O3 B12590681 {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid CAS No. 648916-01-2

{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid

Cat. No.: B12590681
CAS No.: 648916-01-2
M. Wt: 210.23 g/mol
InChI Key: NIXMBRBIWXZKCZ-UHFFFAOYSA-N
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Description

{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid typically involves the reaction of 2-methyl-6-(propan-2-yl)pyrimidine-4-ol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or fibrosis .

Comparison with Similar Compounds

Similar compounds to {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid include other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities.

Properties

CAS No.

648916-01-2

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2-methyl-6-propan-2-ylpyrimidin-4-yl)oxyacetic acid

InChI

InChI=1S/C10H14N2O3/c1-6(2)8-4-9(12-7(3)11-8)15-5-10(13)14/h4,6H,5H2,1-3H3,(H,13,14)

InChI Key

NIXMBRBIWXZKCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)O)C(C)C

Origin of Product

United States

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